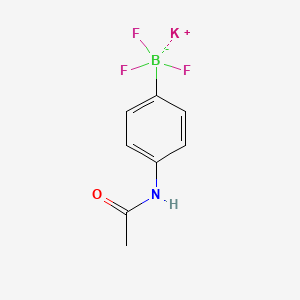

Potassium (4-acetamidophenyl)trifluoroboranuide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-acetamidophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICGZZIOZHTOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)NC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium (4-acetamidophenyl)trifluoroboranuide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Potassium Organotrifluoroborates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the quest for stable, versatile, and highly functional reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the inherent limitations of their predecessors, such as boronic acids and esters.[1] Their remarkable stability to air and moisture, coupled with their broad functional group tolerance and enhanced reactivity in key transformations like the Suzuki-Miyaura cross-coupling, positions them as indispensable tools for the construction of complex molecular architectures.[2][3] This guide provides a comprehensive technical overview of the synthesis of a specific, functionally rich example: potassium (4-acetamidophenyl)trifluoroboranuide.

I. Mechanistic Underpinnings and Rationale for Synthesis

The synthesis of this compound from its corresponding boronic acid is predicated on the formation of a tetracoordinate boron species. This transformation is not merely a procedural step but a strategic maneuver to enhance the compound's utility.

The Stability Advantage

Boronic acids, while immensely useful, can be prone to protodeboronation and other decomposition pathways, complicating their storage and handling. The conversion to the trifluoroborate salt effectively "protects" the boronic acid functionality. The tetracoordinate nature of the boron atom in the trifluoroborate imparts significantly greater stability, rendering the compound a robust, crystalline solid that can be stored for extended periods without degradation.[1][3]

Enhanced Reactivity Profile

The trifluoroborate group serves as a masked form of the boronic acid. While stable under ambient conditions, it can be readily activated under the conditions of various cross-coupling reactions. This controlled release of the nucleophilic aryl group allows for more precise and efficient bond formation in complex synthetic sequences.

II. The Synthetic Pathway: From Boronic Acid to Trifluoroborate

The core of the synthesis involves the reaction of 4-acetamidophenylboronic acid with potassium hydrogen difluoride (KHF₂). This reaction is a straightforward and high-yielding transformation.

Caption: General synthetic scheme for the preparation of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust, general procedure adaptable for the synthesis of a wide range of potassium aryltrifluoroborates.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| 4-Acetamidophenylboronic acid | ≥97% | Sigma-Aldrich, Thermo Fisher Scientific |

| Potassium hydrogen difluoride (KHF₂) | ≥99% | Acros Organics |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Water (H₂O) | Deionized | In-house |

| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific |

Procedure:

-

Dissolution of the Boronic Acid: In a round-bottom flask, dissolve 4-acetamidophenylboronic acid in methanol.

-

Preparation of the Fluorinating Agent: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride. Caution: Potassium hydrogen difluoride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction: Cool the methanolic solution of the boronic acid in an ice bath. Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A white precipitate of the potassium trifluoroborate salt will form.

-

Reaction Completion and Work-up: Allow the reaction to stir for a designated period (typically 30-60 minutes) at room temperature to ensure complete conversion.

-

Isolation of the Product: The crude product can be isolated by filtration. The filter cake should be washed with cold water and then a non-polar solvent like diethyl ether to remove any residual impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of acetone and diethyl ether or acetonitrile.[4]

III. Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₈H₈BF₃KNO |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (decomposes) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for the structural elucidation of the product.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring, the methyl protons of the acetyl group, and the amide proton. The chemical shifts will be influenced by the electron-withdrawing nature of the trifluoroborate group.

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: The fluorine NMR is crucial for confirming the presence of the trifluoroborate group and will typically show a single resonance.

-

¹¹B NMR: The boron NMR will show a characteristic signal for the tetracoordinate boron atom.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as bands associated with the aromatic ring and the B-F bonds.

IV. Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The acetamido group provides a handle for further functionalization, while the aryltrifluoroborate moiety is a versatile precursor for carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide range of aryl and heteroaryl halides or triflates to generate complex biaryl structures, which are common motifs in biologically active molecules.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction using this compound.

V. Safety and Handling

This compound, like its precursor KHF₂, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. The compound should be stored in a cool, dry place.

VI. Conclusion

The synthesis of this compound represents a straightforward yet powerful method for accessing a stable and versatile building block for organic synthesis. Its enhanced stability and reactivity profile make it a superior alternative to the corresponding boronic acid, particularly in the context of complex molecule synthesis relevant to drug discovery and materials science. This guide provides the foundational knowledge for the successful preparation and application of this valuable reagent.

References

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). Potassium (4-Fluorophenyl)trifluoroborate. Retrieved from [Link]

-

Boron Molecular. (n.d.). Potassium (morpholin-4-yl)methyltrifluoroborate. Retrieved from [Link]

- Frohn, H.-J., et al. (2000). (Fluoroorgano)fluoroboranes and -fluoroborates I: Synthesis and spectroscopic characterization of potassium fluoroaryltrifluoroborates and fluoroaryldifluoroboranes. Journal of Organometallic Chemistry.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Retrieved from [Link]

- Molander, G. A., & Ham, J. (2006).

-

Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND 1-NAPHTHOL. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Acetamidophenylboronic acid. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to Potassium (4-acetamidophenyl)trifluoroboranuide: Synthesis, Characterization, and Application

Abstract

Potassium (4-acetamidophenyl)trifluoroboranuide, a member of the versatile class of organotrifluoroborate salts, presents itself as a highly stable, crystalline solid that serves as a robust and efficient coupling partner in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth characterization of this reagent, including its synthesis, predicted spectroscopic and physical properties, and a detailed protocol for its application in carbon-carbon bond formation. The superior stability of this compound to air and moisture, compared to its corresponding boronic acid, makes it an attractive alternative for researchers in drug discovery and materials science, offering extended shelf-life and ease of handling without the need for strictly inert atmospheric conditions.[1][2]

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds.[1] Traditionally, this reaction has relied upon boronic acids and their ester derivatives as the organoboron component. However, these reagents are not without their drawbacks. Boronic acids can be challenging to purify, may have indefinite stoichiometry, and can be susceptible to protodeboronation and other degradation pathways.[1][2] Boronate esters, while more stable, can exhibit sluggish reactivity.[1]

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in a variety of cross-coupling reactions.[1] Their tetracoordinate boron center renders them significantly more stable to air and moisture than their trigonal boronic acid counterparts.[2] This inherent stability translates to a longer shelf-life and greater functional group tolerance, allowing for their use in complex molecular architectures. This compound encapsulates these advantages, providing a readily accessible and highly functionalized building block for the introduction of the 4-acetamidophenyl moiety, a common structural motif in pharmaceuticals and biologically active compounds.

Synthesis and Purification

The synthesis of this compound follows a well-established and straightforward procedure from the corresponding boronic acid. The underlying principle of this transformation is the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂), which serves as the fluoride source.

Synthetic Pathway

Sources

A Technical Guide to the NMR Spectroscopic Characterization of Potassium (4-acetamidophenyl)trifluoroborate

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for potassium (4-acetamidophenyl)trifluoroborate (K[(4-CH₃CONH)C₆H₄BF₃]), a key organoboron intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical, field-proven insights. We will explore the characteristic signatures in ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, explain the rationale behind experimental choices, and provide a validated protocol for data acquisition. This guide serves as a comprehensive reference for the structural elucidation and quality control of this versatile reagent.

Introduction: The Significance of Potassium Aryltrifluoroborates

Potassium organotrifluoroborate salts have emerged as exceptionally stable and versatile reagents in organic synthesis, offering significant advantages over their boronic acid counterparts.[1] Their crystalline, air- and moisture-stable nature simplifies handling and storage, making them highly amenable to a wide range of applications, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The 4-acetamidophenyl moiety is a common structural motif in pharmacologically active molecules, rendering potassium (4-acetamidophenyl)trifluoroborate a valuable building block in the synthesis of complex drug candidates.

Accurate structural verification and purity assessment are paramount. NMR spectroscopy is the definitive analytical technique for the comprehensive characterization of these organoboron compounds, providing unambiguous information through the analysis of multiple active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F).[2]

Molecular Structure and NMR-Active Nuclei

The structure of potassium (4-acetamidophenyl)trifluoroborate presents several distinct environments that can be probed by NMR spectroscopy. Understanding this structure is key to interpreting the resulting spectra.

Caption: Molecular structure of potassium (4-acetamidophenyl)trifluoroborate.

Predicted NMR Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamido group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Amide (N-H) | ~9.8 | Singlet (broad) | - | 1H |

| Aromatic (H-3, H-5) | ~7.5 | Doublet | ~8.5 | 2H |

| Aromatic (H-2, H-6) | ~7.2 | Doublet | ~8.5 | 2H |

| Methyl (CH₃) | ~2.0 | Singlet | - | 3H |

Causality and Insights:

-

The aromatic region is expected to exhibit a characteristic AA'BB' system, simplified here as two doublets. The protons ortho to the electron-withdrawing trifluoroborate group (H-2, H-6) are expected to be upfield compared to the protons ortho to the electron-donating acetamido group (H-3, H-5).

-

The amide proton (N-H) signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift can be highly dependent on concentration and residual water content in the solvent.

-

The sharp singlet for the methyl group is a reliable diagnostic signal for the acetamido functionality.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon directly attached to the boron atom often presents a broad signal due to scalar coupling to the quadrupolar ¹¹B nucleus.[2]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic (C-4) | ~138 |

| Aromatic (C-1) | ~145 (broad) |

| Aromatic (C-2, C-6) | ~132 |

| Aromatic (C-3, C-5) | ~118 |

| Methyl (CH₃) | ~24 |

Causality and Insights:

-

The C-1 carbon, directly bonded to boron, is significantly influenced by the quadrupolar relaxation of the ¹¹B nucleus, resulting in a characteristically broad resonance that can sometimes be difficult to observe.[3]

-

The chemical shifts of the aromatic carbons reflect the electronic effects of the substituents. C-4 (attached to the nitrogen) and C-1 (attached to boron) are the most downfield of the aromatic signals, excluding the ipso-carbon C-1.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and informative technique for characterizing organotrifluoroborates.[1] The three equivalent fluorine atoms give rise to a single resonance environment.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Trifluoroborate (-BF₃) | -135 to -140 | Quartet (or broad singlet) | J(¹⁹F-¹¹B) ~65-70 |

Causality and Insights:

-

Potassium organotrifluoroborates consistently show ¹⁹F chemical shifts in the range of -129 to -141 ppm.[2]

-

The signal multiplicity is a quartet due to coupling with the ¹¹B nucleus (I = 3/2). However, due to the fast quadrupolar relaxation of ¹¹B, this coupling can be partially or completely decoupled, leading to a broadened singlet. The observed multiplicity is highly dependent on the molecular symmetry, solvent, and temperature.

¹¹B NMR Spectroscopy

¹¹B NMR directly probes the boron center, providing information about its coordination and chemical environment.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Trifluoroborate (-BF₃) | ~3.0 to 5.0 | Quartet | J(¹¹B-¹⁹F) ~65-70 |

Causality and Insights:

-

The chemical shift for tetracoordinate boron in aryltrifluoroborates is typically found in the upfield region of the ¹¹B spectrum.[4]

-

The signal appears as a 1:1:1:1 quartet due to coupling with the three equivalent ¹⁹F nuclei (I = 1/2). Observing this coupling provides definitive evidence for the integrity of the trifluoroborate group.[3] A modified pulse sequence may be required for better resolution of this coupling.[2]

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield high-quality, reproducible NMR data for potassium (4-acetamidophenyl)trifluoroborate.

Objective: To acquire high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for structural confirmation.

Materials:

-

Potassium (4-acetamidophenyl)trifluoroborate

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide), ≥99.8% D

-

NMR tubes (5 mm, preferably quartz for ¹¹B NMR to avoid background signals from borosilicate glass)

-

Internal Standard (optional, e.g., TMS for ¹H/¹³C)

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of potassium (4-acetamidophenyl)trifluoroborate directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring high-quality spectra.

-

-

Spectrometer Setup & Tuning:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H, the solvent peak (DMSO-d₅) should be sharp and symmetrical.

-

Tune and match the probe for each nucleus (¹H, ¹³C, ¹⁹F, ¹¹B) before acquisition.

-

-

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: 45°

-

Acquisition Time: ~3-4 s

-

Relaxation Delay: 2 s

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1.5 s

-

Relaxation Delay: 2 s

-

Number of Scans: ≥1024 (or as needed for adequate signal-to-noise)

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse

-

Pulse Angle: 45°

-

Relaxation Delay: 2 s

-

Number of Scans: 16-32

-

Spectral Width: Sufficient to cover the range from approx. -100 to -180 ppm.

-

-

¹¹B NMR:

-

Pulse Program: A modified pulse sequence (e.g., S2PUL on Varian or zgpg30 with appropriate delays on Bruker) can improve resolution.[1]

-

Pulse Angle: 90°

-

Relaxation Delay: 0.5 - 1 s (¹¹B nuclei often have short relaxation times)

-

Number of Scans: 128-256

-

Proton Decoupling: Not necessary unless B-H coupling is present and needs to be removed.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and ¹⁹F, and 1-5 Hz for ¹³C and ¹¹B to improve the signal-to-noise ratio.

-

Fourier transform the FID.

-

Phase correct the spectra manually.

-

Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual DMSO peak (δ 2.50 and 39.52 ppm, respectively). For ¹⁹F, an external standard like CFCl₃ or CF₃CO₂H can be used. For ¹¹B, BF₃·OEt₂ is the common standard (δ 0.0 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Logical Workflow for Structural Confirmation

The following workflow ensures a rigorous and validated approach to confirming the structure of potassium (4-acetamidophenyl)trifluoroborate.

Caption: Workflow for NMR-based structural validation.

Conclusion

The multinuclear NMR analysis of potassium (4-acetamidophenyl)trifluoroborate provides a powerful and definitive method for its structural characterization. By systematically acquiring and interpreting ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, researchers can confidently verify the identity, purity, and stability of this important synthetic intermediate. The predicted data and validated protocols within this guide offer a robust framework for scientists in pharmaceutical and chemical research, ensuring the integrity of their materials and the reliability of their subsequent synthetic transformations.

References

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link][1][2][3]

-

Andrade, C. K. Z., & Barreto, A. F. S. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link][1]

- PubChem. Potassium (4-acetamidophenyl)trifluoroboranuide. National Center for Biotechnology Information. Available at: (A direct URL is not available, but the compound can be found by searching its CAS number 1427323-42-9).

-

Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link][4]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Available at: [Link]

-

SpectraBase. Potassium phenyltrifluoroborate. Wiley-VCH GmbH. Available at: [Link]

-

Nmagi, M., & Bryce, D. L. (2015). ¹¹B Solid-State NMR Interaction Tensors of Linear Two-Coordinate Boron: The Dimesitylborinium Cation. Inorganic Chemistry, 54(17), 8491–8503. Available at: [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Technical Guide to the Solid-State Characterization of Potassium Aryltrifluoroborates: A Case Study in Structural Analysis for Pharmaceutical Building Blocks

Abstract

Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry, particularly within the pharmaceutical industry. Their superior stability and handling characteristics compared to boronic acids make them highly valuable building blocks, especially in robust, large-scale Suzuki-Miyaura cross-coupling reactions.[1][2] Understanding the solid-state properties of these compounds is critical for controlling their reactivity, solubility, and formulation potential. While the crystal structure of potassium (4-acetamidophenyl)trifluoroboranuide is not publicly available, this guide provides a comprehensive framework for the structural elucidation of this class of compounds. We will detail the synthesis, crystallization, and definitive analysis by single-crystal X-ray diffraction (SC-XRD), using the structurally characterized analogs, potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, as illustrative case studies.[3]

Introduction: The Ascendancy of Potassium Organotrifluoroborates in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[4][5] Traditionally, this reaction relies on organoboronic acids as the nucleophilic partner. However, boronic acids often suffer from significant drawbacks, including a propensity for dehydration to form cyclic boroxine anhydrides, potential for protodeboronation, and challenging purification, which can lead to uncertain stoichiometry.[1][4]

Potassium organotrifluoroborate (ArBF₃K) salts elegantly overcome these limitations.[1][6] Formed by the reaction of boronic acids with potassium hydrogen fluoride (KHF₂), these tetracoordinate boron species are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[2][7][8] This enhanced stability translates to more reliable and reproducible reaction outcomes, a factor of paramount importance in pharmaceutical process development. The 4-acetamidophenyl moiety is a common motif in pharmacologically active compounds, making its trifluoroborate derivative a key synthetic intermediate. Understanding its three-dimensional structure provides foundational insights into its physical properties and behavior.

Synthesis and Crystallization: From Boronic Acid to Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

General Synthesis of Potassium Aryltrifluoroborates

The conversion of an arylboronic acid to its corresponding potassium aryltrifluoroborate is a robust and high-yielding reaction. The general procedure involves the reaction of the boronic acid with an excess of potassium hydrogen fluoride (KHF₂) in an aqueous or alcoholic medium.[2][9]

Experimental Protocol: Synthesis of a Generic Potassium Aryltrifluoroborate

-

Dissolution: Dissolve the starting arylboronic acid (1.0 eq) in methanol (MeOH).

-

Fluorination: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~4.0 eq).

-

Reaction: Stir the resulting mixture at room temperature for 15-30 minutes. The product typically precipitates from the reaction mixture.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Purification: Wash the solid with cold water and then diethyl ether to remove residual impurities. Further purification can be achieved by recrystallization.[9]

Causality: The use of excess KHF₂ ensures the complete conversion of the tricoordinate boronic acid to the more stable tetracoordinate trifluoroborate salt.[9] The product's precipitation from the reaction medium provides an efficient initial purification.

Growing Single Crystals for X-ray Diffraction

Obtaining a crystal suitable for SC-XRD is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, free of cracks and defects. Slow recrystallization is the most common method.

-

Solvent Selection: The key is to find a solvent system in which the compound has moderate solubility. For potassium aryltrifluoroborates, polar solvents like acetonitrile, acetone, or mixtures such as acetonitrile/water are often effective.[10]

-

Methodology: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. Slow evaporation of the solvent from a saturated solution at room temperature is another effective technique.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[11][12] By irradiating a crystal with X-rays, a diffraction pattern is generated, which can be mathematically decoded to produce a model of the atomic structure.

The SC-XRD Experimental Workflow

The process from crystal to final structure follows a well-defined path, which is crucial for ensuring data quality and a reliable final structure.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol: A Generalized SC-XRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of nitrogen gas (~100-120 K).[3] This minimizes thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on the diffractometer. A sphere of diffraction data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation) at various orientations.[11] Data is collected in a series of frames, with typical exposure times of 10-30 seconds per frame.[11]

-

Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors like polarization and absorption.[11]

-

Structure Solution and Refinement: The space group is determined, and an initial electron density map is generated using methods like SHELX. This initial model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[13]

Structural Analysis: A Case Study of Substituted Potassium Phenyltrifluoroborates

As the specific structure for the 4-acetamido derivative is unavailable, we will analyze the published crystal structures of potassium trifluorido(4-methoxyphenyl)borate (I) and potassium trifluorido(4-fluorophenyl)borate (II) to understand the key structural features of this class of compounds.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for these two closely related structures.

| Parameter | K⁺·C₇H₇BF₃O⁻ (I)[3] | K⁺·C₆H₄BF₄⁻ (II)[3] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pca2₁ | Pbca |

| Temperature (K) | 120 | 100 |

| a (Å) | 7.1347(2) | 7.1317(5) |

| b (Å) | 17.2819(7) | 7.3757(5) |

| c (Å) | 7.3289(3) | 29.129(2) |

| Volume (ų) | 903.66(6) | 1532.22(18) |

| Z | 4 | 8 |

Molecular Geometry and Key Bonding Parameters

In both structures, the boron atom adopts a distorted tetrahedral geometry, as expected for a tetracoordinate species.[3] The phenyl ring is attached to the boron, along with three fluorine atoms.

Caption: Generalized structure of an aryltrifluoroborate anion.

Key Observations:

-

B-C Bond Length: The B-C bond length is approximately 1.59-1.60 Å, consistent with a single bond between a tetrahedral boron and an sp²-hybridized carbon.[3]

-

B-F Bond Lengths: The B-F bond lengths average around 1.42 Å. Interestingly, in both structures, one B-F bond is slightly but significantly longer than the other two.[3] This asymmetry is attributed to the different ways the fluorine atoms coordinate with the surrounding potassium cations in the crystal lattice.[3]

-

Bond Angles: The F-B-F bond angles (mean ≈ 105.6°) are compressed relative to a perfect tetrahedron, while the C-B-F angles are expanded (mean ≈ 113.1°).[3] This distortion is typical and reflects the greater steric bulk of the phenyl group compared to the fluorine atoms.

Supramolecular Interactions and Crystal Packing

The solid-state structure is not merely defined by the anion's geometry but by how the anions and potassium cations pack together. In these structures, the potassium ion (K⁺) is coordinated by eight fluorine atoms from neighboring trifluoroborate anions, forming an irregular KF₈ polyhedron.[3] These polyhedra share faces and edges to create infinite layers, which then stack to build the three-dimensional crystal.[3]

For the target compound, this compound, one would anticipate similar ionic K⁺···F⁻ interactions to be the dominant packing force. However, the acetamido group introduces a key difference: the potential for strong intermolecular hydrogen bonding (N-H···O=C). This interaction could significantly influence the crystal packing, potentially leading to different layered motifs or three-dimensional networks compared to the methoxy and fluoro analogs.

Implications for Drug Development Professionals

A detailed understanding of the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is not an academic exercise; it has profound practical implications:

-

Polymorphism: The ability of a compound to exist in multiple crystal forms (polymorphs) can dramatically affect its solubility, stability, and bioavailability. Identifying the most stable polymorph through crystallographic analysis is essential for consistent product performance.

-

Stability and Handling: The crystal lattice energy, which is related to the packing efficiency and intermolecular forces observed in the structure, dictates the material's physical stability. The observed stability of ArBF₃K salts is a direct consequence of the strong ionic forces in their crystal lattice.[7][14]

-

Solubility: The forces holding the crystal together must be overcome by solvent molecules during dissolution. Knowledge of specific interactions (e.g., hydrogen bonding) can guide the selection of appropriate solvents for reaction chemistry and formulation.

-

Intellectual Property: Novel crystalline forms of a substance are patentable, making crystallographic analysis a critical component of a company's intellectual property strategy.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, a robust framework exists for its determination and analysis. By leveraging established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional structure. Analysis of closely related analogs reveals a consistent pattern of distorted tetrahedral geometry at the boron center and a crystal lattice dominated by strong ionic interactions between the potassium cations and the fluorine atoms of the anions. The presence of the acetamido group is predicted to introduce influential hydrogen bonding, making its structural elucidation a valuable endeavor for fully understanding its solid-state behavior and optimizing its use in pharmaceutical development.

References

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. organic-chemistry.org. [Link]

-

Henderson, W., & Nicholson, B. K. (2015). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 163. [Link]

-

Materials Project. (n.d.). mp-58: K (Cubic, Im-3m, 229). [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]

-

Journal of Chemical Education. (2012). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ACS Publications. [Link]

-

ResearchGate. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

The Journal of Organic Chemistry. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

Organic Letters. (2017). Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction. ACS Publications. [Link]

-

Cella, R., et al. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244-250. [Link]

-

Semantic Scholar. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]

-

Minor, W., et al. (2016). X-ray diffraction experiment – the last experiment in the structure elucidation process. Protein Science. [Link]

-

NRO Chemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

The Journal of Organic Chemistry. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ACS Publications. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Aryltrifluoroborates

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Superior Organoboron Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. For decades, arylboronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instability—namely their propensity to undergo dehydration to form cyclic boroxine anhydrides and susceptibility to protodeboronation—presents significant challenges related to purification, stoichiometry, and shelf-life.[1]

Potassium aryltrifluoroborates (ArBF₃K) have emerged as a superior class of organoboron reagents, addressing many of the shortcomings of their boronic acid counterparts.[2] These compounds are typically free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture, allowing them to be stored indefinitely without special precautions.[3] This enhanced stability, coupled with their unique reactivity profile, makes ArBF₃K salts highly attractive reagents for laboratory-scale synthesis, industrial processes, and high-throughput screening in drug discovery.[1] Their tetracoordinate nature effectively "protects" the reactive carbon-boron bond, which can then be unmasked under the conditions of the cross-coupling reaction.[4] This guide provides a comprehensive overview of the essential physical and chemical properties of potassium aryltrifluoroborates, offering field-proven insights for their effective application.

Part 1: Core Physical Properties

The practical utility of a chemical reagent begins with its physical characteristics. Potassium aryltrifluoroborates possess a distinct set of properties that make them exceptionally user-friendly compared to other organoboron species.

Appearance, Stability, and Storage

Potassium aryltrifluoroborates are monomeric, crystalline solids.[1] This physical state is a direct consequence of the stable, tetracoordinate anionic trifluoroborate moiety. Unlike boronic acids, they do not form ill-defined oligomeric boroxines, which simplifies handling and weighing, ensuring accurate stoichiometry in reactions.[1]

Their most celebrated physical property is their exceptional stability. Most ArBF₃K salts are indefinitely stable to air and moisture, a stark contrast to the often-hygroscopic and unstable nature of boronic acids.[2][4] This stability allows for long-term storage on the benchtop without degradation, a significant advantage in both academic and industrial settings.[3] For optimal long-term integrity, storage in a tightly closed container in a dry, well-ventilated place is recommended.[5][6]

Solubility Profile

The solubility of ArBF₃K salts is a critical parameter for reaction design. Their ionic nature generally renders them less soluble in nonpolar organic solvents like hexanes or benzene. They exhibit moderate to good solubility in polar organic solvents.

| Solvent | General Solubility | Rationale |

| Alcohols (Methanol, Ethanol) | Good | The polar, protic nature of alcohols facilitates the dissolution of the ionic salt. Methanol is a common solvent for their synthesis.[3] |

| Tetrahydrofuran (THF) | Moderate | Often used in solvent mixtures with water for Suzuki-Miyaura reactions.[7] |

| Acetonitrile | Moderate | A polar aprotic solvent capable of dissolving the salt, often used during workup and purification.[3] |

| Water | Moderate to High | The potassium salt structure confers significant water solubility.[8] |

| Toluene, Hexanes | Poor | The nonpolar nature of these solvents is incompatible with the ionic salt lattice. |

This table provides a general guideline. The exact solubility is dependent on the specific aryl substituent.

Part 2: Chemical Properties and Reactivity

The chemical behavior of potassium aryltrifluoroborates is defined by the unique structure of the trifluoroborate anion, which governs their stability and reactivity in catalysis.

Structural Features

The boron atom in an aryltrifluoroborate salt is sp³-hybridized and tetracoordinate, forming a stable anion with three fluorine atoms and one aryl group. This structure masks the empty p-orbital characteristic of tricoordinate boronic acids, thereby reducing their susceptibility to decomposition pathways.[4]

Caption: General structure of a potassium aryltrifluoroborate salt.

Reactivity in Suzuki-Miyaura Cross-Coupling

The premier application of ArBF₃K salts is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] While stable in their salt form, they become active nucleophiles under the basic conditions of the reaction. The catalytic cycle is believed to proceed through a slow, base-mediated hydrolysis of the aryltrifluoroborate to an active arylboronic acid or a related aryldifluorohydroxyborate species, which then enters the catalytic cycle.[10][11]

Mechanism Insight: The role of the base (e.g., Cs₂CO₃, K₃PO₄) is not only to facilitate the formation of the Pd(0) active catalyst but also to activate the aryltrifluoroborate for transmetalation. This in situ generation of the active boron species from a highly stable precursor is a key advantage of the ArBF₃K platform.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Functional Group Tolerance

A significant advantage of potassium aryltrifluoroborates is their broad functional group tolerance.[12] Because they are often synthesized under mild conditions and are stable to a wide range of reagents, they can be prepared from precursors containing sensitive functional groups that might not be compatible with the organolithium or Grignard routes required for other organometallics.[13] This makes them invaluable in complex molecule synthesis and drug development, where functional group compatibility is paramount.

Part 3: Synthesis and Experimental Protocols

The accessibility of ArBF₃K salts is a key driver of their widespread adoption. They are most commonly and conveniently prepared from the corresponding arylboronic acids.

Protocol: Synthesis of a Potassium Aryltrifluoroborate

This protocol is a generalized procedure based on established literature methods for the conversion of an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.[3][14]

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0-4.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetonitrile

Procedure:

-

Dissolution: In a flask, dissolve the arylboronic acid (1.0 equiv) in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment (PPE).[3]

-

Reaction: Cool the methanol solution of the arylboronic acid in an ice bath. Slowly add the aqueous KHF₂ solution to the stirred solution. A thick white precipitate will typically form.

-

Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 20-60 minutes.

-

Isolation: Remove the solvent in vacuo using a rotary evaporator.

-

Azeotropic Drying: Add acetonitrile to the solid residue and remove via rotary evaporation. Repeat this step 1-2 times to azeotropically remove residual water.

-

Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization, typically from hot acetonitrile.

Caption: General workflow for the synthesis of ArBF₃K salts.

Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol provides a representative starting point for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[7]

Materials:

-

Potassium aryltrifluoroborate (1.5 equiv)

-

Aryl halide (e.g., Aryl bromide) (1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)

-

Base (e.g., Cs₂CO₃, 3.0 equiv)

-

Solvent (e.g., THF/Water mixture, 10:1)

Procedure:

-

Reaction Setup: To an oven-dried flask, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and base.

-

Degassing: Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

Potassium aryltrifluoroborates represent a significant advancement in the field of organoboron chemistry. Their superior physical stability, ease of handling, and robust reactivity make them powerful tools for synthetic chemists, particularly in the demanding context of drug discovery and development.[1][4] By serving as stable, solid precursors to highly active nucleophiles, they overcome many of the practical limitations of traditional boronic acids, enabling more reliable, reproducible, and scalable carbon-carbon bond formations. The adoption of these reagents continues to expand the horizons of what is possible in modern organic synthesis.

References

-

Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). A nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron (BBA). The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

-

Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7151–7156. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Dreher, S. D. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Biolatto, B. (2003). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN A SUZUKI-MIYAURA CROSS-COUPLING REACTION. Organic Syntheses, 81, 195. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. . [Link]

-

Zhu, S., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Organic & Inorganic Au. [Link]

-

PubChem. (n.d.). Potassium Allyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]

-

Li, G., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(9), 2394–2397. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Fassi, A., et al. (2020). Thermodynamic properties and solubilityof potassium fluoride in aqueous solutions at various temperatures. ResearchGate. [Link]

-

Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 3(3), 393-396. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. washingtonmills.com [washingtonmills.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles / The Journal of Organic Chemistry, 2006 [sci-hub.jp]

- 8. researchgate.net [researchgate.net]

- 9. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solution Stability of Potassium (4-acetamidophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Potassium (4-acetamidophenyl)trifluoroborate is a member of the broader class of organotrifluoroborate salts, which have garnered significant attention in synthetic chemistry and drug development for their enhanced stability and handling characteristics compared to traditional boronic acids.[1][2] This guide provides an in-depth technical analysis of the factors governing the stability of potassium (4-acetamidophenyl)trifluoroborate in solution. We will explore the fundamental chemical principles of its stability, the primary degradation pathways, and the environmental factors that modulate its decomposition. Furthermore, this document outlines robust, field-proven experimental protocols for assessing the stability of this compound, equipping researchers with the necessary tools to ensure the integrity of their experimental outcomes and the viability of drug candidates.

Introduction: The Advantage of the Trifluoroborate Moiety

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, organoboron reagents are indispensable.[3] While boronic acids have been the traditional workhorses, their propensity for dehydration to form cyclic anhydrides (boroxines) and susceptibility to protodeboronation can lead to challenges in purification and stoichiometry.[4] Potassium organotrifluoroborates have emerged as a superior alternative, offering remarkable stability as crystalline solids that are generally stable in the presence of air and moisture.[1][2][5] This enhanced stability is attributed to the coordinative saturation and the electron-withdrawing nature of the fluorine atoms, which protect the boron center from unwanted side reactions.

The subject of this guide, potassium (4-acetamidophenyl)trifluoroborate, is of particular interest in medicinal chemistry and drug discovery. The 4-acetamidophenyl scaffold is a common motif in a variety of pharmaceuticals, and the ability to controllably introduce this group via cross-coupling reactions is of significant value. Understanding the stability of this reagent in solution is paramount for reaction optimization, process development, and ensuring the reproducibility of synthetic protocols.

The Primary Pathway of Decomposition: Hydrolysis

The principal route of degradation for potassium (4-acetamidophenyl)trifluoroborate in solution is hydrolysis, which leads to the formation of the corresponding (4-acetamidophenyl)boronic acid.[6] This process is not necessarily detrimental; in fact, for applications such as the Suzuki-Miyaura coupling, the slow and controlled release of the boronic acid in situ is often desirable to minimize the accumulation of the boronic acid, which can lead to side reactions like oxidative homocoupling.[6]

The overall hydrolysis can be depicted as a stepwise process involving the sequential replacement of fluoride ions with hydroxide ions. The rate-determining step and the speciation of intermediates are influenced by the reaction conditions.

Figure 2: Workflow for NMR-based stability assessment.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of potassium (4-acetamidophenyl)trifluoroborate of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

pH Adjustment: In separate NMR tubes, mix the stock solution with buffer solutions of the desired pH.

-

Initial Spectrum (t=0): Immediately after mixing, acquire ¹⁹F and ¹¹B NMR spectra. The trifluoroborate will exhibit a characteristic signal in both spectra.

-

Incubation: Store the NMR tubes under the desired experimental conditions (e.g., constant temperature).

-

Time-Course Monitoring: Acquire subsequent NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the parent trifluoroborate and any emerging signals from degradation products (e.g., the boronic acid). The decrease in the integral of the parent compound over time reflects its degradation.

Stability Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for separating and quantifying the parent compound and its degradation products. [7]A stability-indicating HPLC method must be developed and validated.

Experimental Workflow:

Figure 3: Workflow for HPLC-based stability assessment.

Step-by-Step Protocol:

-

Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can resolve potassium (4-acetamidophenyl)trifluoroborate from its potential degradation products. Use a UV detector set to an appropriate wavelength for the analyte.

-

Forced Degradation Studies: To ensure the method is stability-indicating, subject the compound to forced degradation under harsh conditions (e.g., strong acid, strong base, oxidation, heat, light). This will generate degradation products and confirm that they can be separated from the parent peak.

-

Stability Study Setup: Prepare solutions of the compound in the desired solvent systems and pH buffers.

-

Time-Point Analysis: Store the solutions under the test conditions and, at specified time points, withdraw aliquots, dilute if necessary, and inject them into the HPLC system.

-

Quantification: Determine the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point.

Conclusion

Potassium (4-acetamidophenyl)trifluoroborate offers significant advantages in terms of stability compared to its boronic acid counterpart, making it a valuable reagent in drug discovery and development. [1]However, its stability in solution is not absolute and is critically dependent on environmental factors, primarily pH and solvent composition. [6]The primary degradation pathway is hydrolysis to the corresponding boronic acid. A comprehensive understanding and careful control of the reaction conditions are essential for its effective use. The experimental protocols detailed in this guide, utilizing NMR and HPLC, provide a robust framework for researchers to quantitatively assess the stability of this important compound, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]

-

Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health URL: [Link]

-

Title: TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE Source: Organic Syntheses URL: [Link]

-

Title: Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis Source: Wipf Group, University of Pittsburgh URL: [Link]

-

Title: Accurate Mass Determination of Organotrifluoroborates Source: National Institutes of Health URL: [Link]

-

Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: ResearchGate URL: [Link]

-

Title: Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography Source: National Institutes of Health URL: [Link]

-

Title: One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes Source: ACS Publications URL: [Link]

-

Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sepscience.com [sepscience.com]

A Technical Guide to the Solubility of Potassium (4-acetamidophenyl)trifluoroboranuide in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of potassium (4-acetamidophenyl)trifluoroboranuide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the theoretical principles governing solubility, presents qualitative solubility data based on established trends for analogous compounds, and offers a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of this compound

This compound, a member of the versatile class of organotrifluoroborate salts, is a key building block in modern organic synthesis. Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The acetamido functional group introduces a site for potential biological interaction and further chemical modification, making this compound a valuable intermediate in medicinal chemistry.

An understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes like recrystallization. For drug development professionals, solubility in various organic and aqueous systems is a key determinant of a compound's developability, impacting formulation strategies and bioavailability.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, several key factors dictate its solubility profile:

-

Ionic Nature: As a potassium salt, the compound possesses significant ionic character. The strong electrostatic interactions within the crystal lattice (high lattice energy) require a solvent capable of effectively solvating the potassium cation (K+) and the (4-acetamidophenyl)trifluoroboranuide anion.

-

Polarity: The molecule exhibits distinct polar and non-polar regions. The trifluoroborate group is highly polar and capable of engaging in ion-dipole interactions. The acetamido group (-NHC(O)CH₃) is also polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenyl ring, however, is non-polar. The overall polarity of the molecule favors solvents that can engage in strong dipole-dipole or ion-dipole interactions.

-

Hydrogen Bonding: The presence of the N-H and C=O moieties in the acetamido group allows for hydrogen bonding with protic solvents (e.g., alcohols) and other solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).

-

Solvent Properties: The dielectric constant of a solvent is a measure of its ability to separate ions. Solvents with high dielectric constants are generally better at dissolving ionic compounds. The ability of a solvent to act as a hydrogen bond donor or acceptor also plays a crucial role.

Generally, potassium organotrifluoroborate salts exhibit poor solubility in non-polar organic solvents and are more soluble in polar solvents.[1] Protic solvents are often effective due to their ability to solvate both the cation and the anion through ion-dipole interactions and hydrogen bonding.[2]

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely available in the public literature, a qualitative solubility profile can be reliably inferred from the general behavior of potassium trifluoroborate salts.[1][3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | High dielectric constant and strong hydrogen bonding capability effectively solvate the potassium and trifluoroboranuide ions. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Soluble to Moderately Soluble | High dielectric constants and strong dipole moments can solvate the ions, though less effectively than protic solvents.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | Lower polarity and limited ability to solvate ions. THF may show slightly better results than diethyl ether due to its higher polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble | Low polarity and inability to effectively solvate the ionic components of the salt. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar nature provides no favorable interactions to overcome the crystal lattice energy. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[3] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Step-by-Step Protocol

-

Preparation:

-

Ensure the this compound is of high purity and finely powdered to maximize surface area and facilitate dissolution.

-

Use high-purity (e.g., HPLC grade) solvents.

-

Prepare a series of vials or flasks with stoppers to prevent solvent evaporation.

-

-

Sample Addition:

-

Add an excess amount of this compound to each vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.[3]

-

-

Equilibration:

-

Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[4][5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is established when the measured solubility values plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Discussion and Practical Implications

The predicted solubility profile of this compound has significant implications for its practical application.

-

Reaction Solvent Choice: For homogeneous reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are likely good choices. For reactions where the potassium salt is a reactant, a solvent that provides at least moderate solubility is necessary to ensure a reasonable reaction rate. In cases where solubility is limited, phase-transfer catalysts may be employed.

-

Purification: The low solubility in non-polar solvents and ethers can be exploited for purification. For example, the compound could be precipitated from a more polar reaction mixture by the addition of an anti-solvent like diethyl ether or hexanes. Recrystallization could be performed using a polar solvent system, such as methanol or an ethanol/water mixture.

-

Drug Development: The acetamido group enhances the drug-like properties of the molecule compared to a simple phenyltrifluoroboranuide. However, the ionic nature of the potassium salt generally leads to high aqueous solubility but potentially poor membrane permeability. Understanding its solubility in biorelevant media and organic solvents is a critical first step in assessing its potential as a drug candidate and in designing appropriate formulations.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility characteristics. While precise quantitative data is sparse, a strong understanding of its chemical structure allows for a reliable prediction of its solubility in a range of organic solvents. It is expected to be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and largely insoluble in non-polar and halogenated solvents. For applications requiring precise solubility data, the shake-flask method provides a robust and reliable experimental protocol. The insights provided in this guide are intended to empower researchers and drug development professionals to make informed decisions regarding the handling, reaction optimization, purification, and formulation of this important compound.

References

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. Available at: [Link]

-

PubChem. (n.d.). Potassium 4-acetylphenyltrifluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Potassium (4-bromophenyl)trifluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Potassium (4-fluorophenyl)trifluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. Retrieved from [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

- Li, H., Liu, J., Chen, X., & Ren, T. (2012). Thermodynamics of the Solubility of KF in N,N-Dimethyl Ethanolamine, Pyridine, Diethanolamine, and Sulfolane from 308.73 to 367.37 K.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

Sources

A Technical Guide to Potassium Organotrifluoroborates: From Serendipitous Discovery to Indispensable Tools in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have evolved from laboratory curiosities into a cornerstone of modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents in many applications, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of potassium organotrifluoroborates, with a particular focus on their role in pharmaceutical and natural product synthesis. Detailed experimental protocols, mechanistic insights, and a comparative analysis of their properties are presented to equip researchers with the knowledge to effectively utilize these powerful reagents.

A Historical Perspective: The Emergence of a Versatile Reagent

The journey of potassium organotrifluoroborates from obscurity to prominence is a testament to the interplay of serendipitous discovery and enabling synthetic innovations.

Early Discoveries and a Period of Dormancy (The 1960s)

The first synthesis of a potassium organotrifluoroborate salt was reported in 1960 by Chambers, Clark, and Willis.[1][2] Their work on trifluoromethyl derivatives of tin led to the preparation of potassium trifluoromethyltrifluoroborate (K[CF₃BF₃]) from the reaction of trimethyltin trifluoromethyltrifluoroborate with potassium fluoride in water.[1] While recognized for its notable thermal stability, this discovery did not immediately spark widespread interest in the broader chemical community. For several decades, organotrifluoroborates remained largely as "laboratory curiosities," with only sporadic reports of their synthesis.[3]

The Vedejs Revolution: A Practical and General Synthesis (1995)

The landscape of organotrifluoroborate chemistry was dramatically and irrevocably changed in 1995 with the seminal work of Vedejs and his colleagues.[1] They introduced a remarkably simple, efficient, and general method for the synthesis of potassium aryltrifluoroborates from readily available boronic acids and an inexpensive, stable reagent: potassium hydrogen fluoride (KHF₂).[1][2] This breakthrough method, often referred to as the "Vedejs protocol," made a wide variety of these salts easily accessible and heralded a new era for their application in organic synthesis.[1]

Caption: A timeline highlighting the key milestones in the history of potassium organotrifluoroborates.

The Modern Era: Expansion and Application